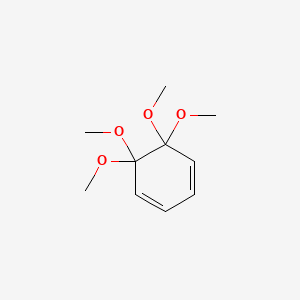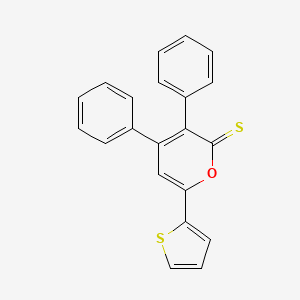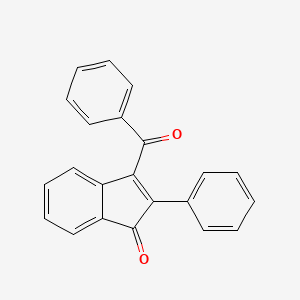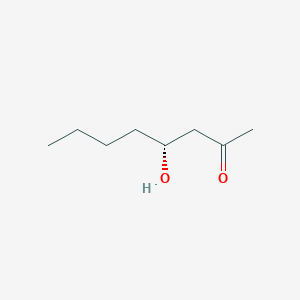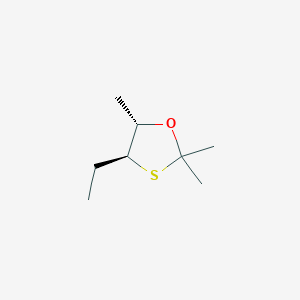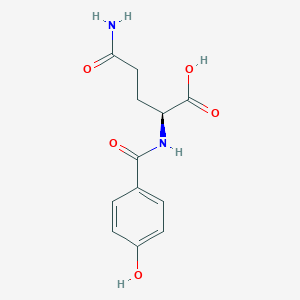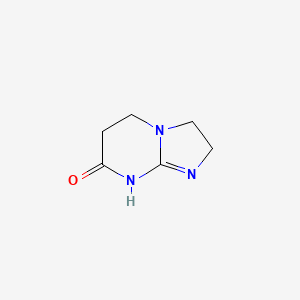![molecular formula C17H19BrCl2N2S B14475711 [5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide CAS No. 66159-85-1](/img/structure/B14475711.png)
[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a sulfanium bromide core with two 3-chloroanilino groups attached to a pent-4-en-1-yl chain. The presence of chlorine atoms and the sulfanium bromide moiety contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide typically involves multiple steps. One common method includes the reaction of 3-chloroaniline with a suitable alkene to form the intermediate compound, followed by the introduction of the sulfanium bromide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the sulfanium group to a sulfide.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein interactions.
Medicine
Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific pathways involved in diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide involves its interaction with molecular targets, such as enzymes or receptors. The sulfanium bromide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atoms may also contribute to the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium chloride: Similar structure but with a chloride instead of a bromide.
[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium iodide: Similar structure but with an iodide instead of a bromide.
Uniqueness
The presence of the bromide ion in [5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide may impart unique reactivity and stability compared to its chloride and iodide counterparts
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of scientific research and industrial applications. Further studies are needed to fully explore its capabilities and potential benefits.
Properties
CAS No. |
66159-85-1 |
|---|---|
Molecular Formula |
C17H19BrCl2N2S |
Molecular Weight |
434.2 g/mol |
IUPAC Name |
5,5-bis(3-chloroanilino)pent-4-enylsulfanium;bromide |
InChI |
InChI=1S/C17H18Cl2N2S.BrH/c18-13-5-3-7-15(11-13)20-17(9-1-2-10-22)21-16-8-4-6-14(19)12-16;/h3-9,11-12,20-22H,1-2,10H2;1H |
InChI Key |
FVUMOIJPUZNBEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=CCCC[SH2+])NC2=CC(=CC=C2)Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




